(+/-)-Niguldipine hydrochloride mechanism of action
(+/-)-Niguldipine hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of (+/-)-Niguldipine Hydrochloride
Abstract
(+/-)-Niguldipine hydrochloride is a distinguished member of the 1,4-dihydropyridine (DHP) class of organic compounds, which has garnered significant interest within the scientific community for its unique and potent dual mechanism of action.[1][2] Unlike many of its congeners that primarily function as L-type calcium channel blockers, niguldipine exhibits a remarkable pharmacological profile characterized by both high-affinity voltage-gated L-type Ca2+ channel blockade and potent, selective antagonism of the α1A-adrenergic receptor subtype.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms underpinning the activity of (+/-)-niguldipine, its stereoselective properties, the experimental methodologies used to characterize its function, and its physiological consequences.
Core Pharmacological Profile: A Dual-Pronged Approach to Vasodilation
The primary therapeutic and research applications of niguldipine stem from its ability to induce vasodilation, a widening of blood vessels, which it achieves by targeting two distinct signaling pathways crucial for the regulation of vascular smooth muscle tone.[5][6][7]
Mechanism I: High-Affinity Blockade of L-Type Calcium Channels
As a dihydropyridine derivative, niguldipine's foundational mechanism involves the potent inhibition of L-type voltage-gated calcium channels (CaV1.x).[3][8][9] These channels are pivotal in controlling the influx of extracellular calcium into vascular smooth muscle cells upon membrane depolarization.[10][11]
Causality of Action: The influx of Ca2+ ions through L-type channels is the critical trigger for smooth muscle contraction.[11] Once inside the cell, Ca2+ binds to calmodulin. This Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains.[10] This phosphorylation event enables the cross-bridge formation between myosin heads and actin filaments, leading to muscle contraction and vasoconstriction.[10]
Niguldipine physically obstructs the L-type calcium channel, binding with high affinity to the α1c subunit, which forms the pore of the channel.[3][12] By blocking this influx of calcium, niguldipine effectively uncouples membrane depolarization from cellular contraction, leading to smooth muscle relaxation and a decrease in vascular resistance.[5][6]
Experimental Workflow: Characterizing Channel Blockade via Electrophysiology
The functional inhibition of calcium channels by niguldipine is authoritatively quantified using the whole-cell patch-clamp technique . This method allows for the direct measurement of ion currents across the cell membrane of a single myocyte.
Protocol: Whole-Cell Patch-Clamp Analysis of Ca2+ Currents
-
Cell Preparation: Isolate vascular smooth muscle cells or atrial myocytes from a suitable animal model (e.g., guinea pig).[13]
-
Electrode & Solution Preparation: Prepare a high-resistance (giga-ohm) seal between a glass micropipette and the cell membrane. The internal pipette solution contains a Cs+ or K+ based solution to isolate Ca2+ currents, while the external bath solution contains Ca2+ or Ba2+ as the charge carrier.
-
Voltage Protocol: Use a specific voltage protocol to isolate different Ca2+ currents. To study L-type currents, a holding potential of approximately -40 mV is used to inactivate T-type channels, followed by depolarizing voltage steps. To study T-type currents, a more hyperpolarized holding potential (e.g., -90 mV) is required.[13]
-
Data Acquisition: Record baseline Ca2+ currents in response to the voltage protocol.
-
Compound Application: Perfuse the cell with increasing concentrations of (+/-)-niguldipine hydrochloride.
-
Analysis: Measure the reduction in current amplitude at each concentration. Fit the concentration-response data to a sigmoidal curve to determine the IC50 value, which represents the concentration of niguldipine required to inhibit 50% of the Ca2+ current.[13]
Figure 1: L-Type Calcium Channel Blockade Pathway.
Mechanism II: Selective α1A-Adrenergic Receptor Antagonism
Beyond its effect on calcium channels, niguldipine possesses a second, equally potent mechanism: the blockade of α1-adrenergic receptors.[1][5] This action is particularly selective for the α1A subtype, which is predominantly found in arteries and the urinary tract.[3][4]
Causality of Action: The sympathetic nervous system regulates vascular tone through neurotransmitters like norepinephrine, which bind to α1-adrenergic receptors on smooth muscle cells.[5] This receptor is a G-protein coupled receptor (GPCR) linked to the Gq signaling pathway. Activation of the α1A-adrenoceptor by norepinephrine initiates a cascade:
-
Activation of Phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular Ca2+.
-
This release of Ca2+ contributes to the activation of MLCK and subsequent vasoconstriction.
By acting as a competitive antagonist at the α1A-adrenoceptor, niguldipine prevents norepinephrine from binding and initiating this signaling cascade.[14] This blockade of sympathetically-mediated vasoconstriction complements its direct action on L-type calcium channels, resulting in a more profound and comprehensive vasodilatory effect.[5]
Experimental Workflow: Quantifying Receptor Binding Affinity
The affinity of niguldipine for adrenergic and calcium channel receptors is determined through radioligand binding assays . This technique measures the ability of a non-labeled compound (niguldipine) to compete with a high-affinity radiolabeled ligand for binding to the target receptor in tissue membrane preparations.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize tissues rich in the target receptor (e.g., rat brain cortex for α1A, guinea pig heart for L-type Ca2+ channels) and isolate the membrane fraction via centrifugation.[4]
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1-adrenoceptors, -isradipine for L-type Ca2+ channels), and varying concentrations of unlabeled niguldipine.[4]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the concentration of niguldipine. This competition curve is used to calculate the Ki (inhibitory constant), which reflects the binding affinity of niguldipine for the receptor. A lower Ki value indicates a higher binding affinity.[4]
Figure 2: α1A-Adrenergic Receptor Antagonism Pathway.
Stereoselectivity: The Importance of Chirality
Niguldipine possesses a chiral center at the 4-position of its dihydropyridine ring, resulting in two enantiomers: (S)-(+)-niguldipine and (R)-(-)-niguldipine.[3] Experimental evidence conclusively demonstrates that the biological activity is highly stereoselective.
-
L-Type Ca2+ Channel: The (+)-enantiomer is approximately 40-fold more potent as an L-type calcium channel blocker than the (-)-enantiomer.[4][15]
-
α1A-Adrenoceptor: Similarly, the (+)-enantiomer displays over 40-fold greater potency for the α1A-adrenoceptor subtype compared to the (-)-enantiomer.[3][4]
-
α1B-Adrenoceptor: Interestingly, both enantiomers bind with roughly equal, and much lower, affinity to the α1B-adrenoceptor subtype found in tissues like the liver.[4]
This stereoselectivity underscores the specific and highly structured nature of the binding pockets on both the L-type Ca2+ channel and the α1A-adrenoceptor. The (S)-(+)-configuration confers the optimal three-dimensional arrangement for high-affinity interaction.[3]
Table 1: Quantitative Binding and Inhibition Data for Niguldipine Enantiomers
| Target | Enantiomer | Parameter | Value | Tissue Source | Reference |
| L-Type Ca2+ Channel | (+)-Niguldipine | Ki | 45 pM | Guinea Pig Heart | [4] |
| (+)-Niguldipine | Ki | 85 pM | Guinea Pig Skeletal Muscle | [4] | |
| (-)-Niguldipine | Potency | ~40x less potent than (+) | Guinea Pig Tissues | [4] | |
| T-Type Ca2+ Channel | (+/-)-Niguldipine | IC50 | 180 nM | Guinea Pig Atrial Myocytes | [13] |
| α1A-Adrenoceptor | (+)-Niguldipine | Ki | 52 pM | Rat Brain Cortex | [4] |
| (-)-Niguldipine | Potency | >40x less potent than (+) | Rat Brain Cortex | [4] | |
| α1B-Adrenoceptor | (+)-Niguldipine | Ki | 78 nM | Liver Cell Membranes | [4] |
| (-)-Niguldipine | Ki | 58 nM | Liver Cell Membranes | [4] |
Ancillary Mechanisms and Broader Pharmacological Context
While the dual blockade of L-type Ca2+ channels and α1A-adrenoceptors constitutes its primary mechanism, niguldipine also interacts with other cellular targets.
-
T-Type Calcium Channel Inhibition: (+/-)-Niguldipine blocks T-type Ca2+ currents, albeit with a lower potency (IC50 = 180 nM) than its binding affinity for L-type channels.[5][13] This action may contribute to its overall cardiovascular effects, as T-type channels are involved in regulating heart rate and vascular tone.
-
Potassium Channel Modulation: Some studies indicate that niguldipine may facilitate potassium currents (IK) in vascular smooth muscle cells.[16] An increase in K+ efflux would lead to hyperpolarization of the cell membrane, making it more difficult to reach the threshold for voltage-gated Ca2+ channel opening, thus promoting vasodilation.[16]
-
P-glycoprotein Modulation: Like some other calcium channel blockers, niguldipine has been shown to inhibit the drug efflux pump P-glycoprotein, which could have implications for overcoming multidrug resistance in cancer research settings.[3]
Integrated Mechanism and Physiological Outcome
The unique dual-action profile of (+/-)-niguldipine results in a potent and efficient mechanism for inducing vasodilation. It simultaneously targets both a primary trigger for vasoconstriction (Ca2+ influx) and a major signaling pathway that modulates it (sympathetic activation).
Figure 3: Integrated Dual Mechanism of (+/-)-Niguldipine.
Conclusion
(+/-)-Niguldipine hydrochloride is a powerful pharmacological agent whose mechanism of action is defined by its potent and stereoselective dual antagonism of L-type voltage-gated calcium channels and α1A-adrenergic receptors. This combination allows it to effectively inhibit vasoconstriction mediated by both membrane depolarization and sympathetic stimulation. Its well-characterized, multi-target profile makes it an invaluable tool for cardiovascular research and a model compound for the development of drugs with finely-tuned selectivities. Understanding the nuances of its mechanism, from receptor binding affinities to downstream signaling consequences, is crucial for its precise application in experimental and drug development contexts.
References
- Vertex AI Search. (2024, April 14). Buy Niguldipine | 113165-32-5.
- Grokipedia. Niguldipine.
- Wikipedia. Niguldipine.
- PharmaEd Insights. (2023, November 30). Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. YouTube.
- Tribioscience. Niguldipine HCl, L-type Ca2+ channel blocker (TBI1215).
- RxList. (2021, June 22). How Do Dihydropyridine Calcium Channel Blockers Work?.
- Wikipedia. Dihydropyridine calcium channel blockers.
- Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflügers Archiv: European Journal of Physiology, 420(3-4), 410–412.
- R&D Systems. (R)-(-)-Niguldipine hydrochloride.
- StressMarq Biosciences Inc. Niguldipine.
- Robinson, J. P., & Kendall, D. A. (1990). Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. British Journal of Pharmacology, 100(1), 3–4.
- MedChemExpress. (+)-Niguldipine hydrochloride.
- MedCrave. (2017, July 17). Dihydropyridines as Calcium Channel Blockers: An Overview.
- ResearchG
- Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131–145.
- National Center for Biotechnology Information. Niguldipine. PubChem Compound Summary for CID 60602.
- Khademi, F., et al. (2019). Synthesis and Biological Evaluation of New Tricyclic Dihydropyridine Based Derivatives on Potassium Channels. Molecules, 24(12), 2298.
- Deranged Physiology. (2023, December 18). Calcium channel blockers.
- Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. European Journal of Pharmacology, 309(3), 317–321.
- Klöckner, U., & Isenberg, G. (1989). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. British Journal of Pharmacology, 97(3), 957–967.
Sources
- 1. Niguldipine - Wikipedia [en.wikipedia.org]
- 2. Niguldipine | C36H39N3O6 | CID 60602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Niguldipine | 113165-32-5 [smolecule.com]
- 6. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Biological Evaluation of New Tricyclic Dihydropyridine Based Derivatives on Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online [medcraveonline.com]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
